4'-Deoxyphlorizin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

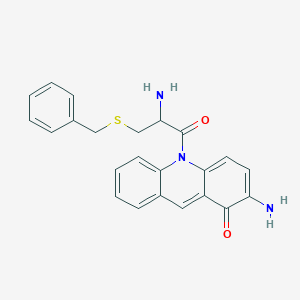

4'-Deoxyphlorizin, also known as this compound, is a useful research compound. Its molecular formula is C₂₁H₂₄O₉ and its molecular weight is 420.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 4’-Deoxyphlorizin is the glucose transport system . It also has a significant inhibitory activity against phlorizin hydrolase , an enzyme that plays a crucial role in carbohydrate metabolism .

Mode of Action

4’-Deoxyphlorizin acts as an inhibitor of the glucose transport system . It binds to the glucose transporters, thereby preventing the transport of glucose across the cell membrane. Additionally, it inhibits the activity of phlorizin hydrolase, with a Km value of 0.59 nM and a Ki value of 0.33 nM .

Biochemical Analysis

Biochemical Properties

4’-Deoxyphlorizin interacts with the glucose transport system and phlorizin hydrolase, an enzyme involved in glucose metabolism . The Km value of 4’-Deoxyphlorizin for phlorizin hydrolase is 0.59 nM, and the Ki value is 0.33 nM , indicating a strong affinity and inhibitory activity.

Cellular Effects

The cellular effects of 4’-Deoxyphlorizin are primarily related to its role as an inhibitor of the glucose transport system . By inhibiting this system, 4’-Deoxyphlorizin can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4’-Deoxyphlorizin involves its binding to and inhibition of phlorizin hydrolase . This interaction can lead to changes in gene expression related to glucose metabolism and potentially other cellular processes .

Metabolic Pathways

4’-Deoxyphlorizin is involved in the metabolic pathway related to glucose transport . It interacts with phlorizin hydrolase, an enzyme involved in this pathway

Transport and Distribution

It is likely that it interacts with transporters or binding proteins involved in the glucose transport system .

Subcellular Localization

Given its role as an inhibitor of the glucose transport system, it may be localized to areas of the cell where this system is active

Properties

IUPAC Name |

3-(4-hydroxyphenyl)-1-[2-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O9/c22-10-16-18(26)19(27)20(28)21(30-16)29-15-3-1-2-13(24)17(15)14(25)9-6-11-4-7-12(23)8-5-11/h1-5,7-8,16,18-24,26-28H,6,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTXSQPZNZHNFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC=C(C=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 4'-Deoxyphlorizin impact the efficiency of photophosphorylation in spinach chloroplasts?

A1: this compound acts as an energy transfer inhibitor in photophosphorylation, specifically within the chloroplasts of spinach plants. [, ] Research has shown that increasing concentrations of this compound lead to a decrease in the phosphorylation efficiency (P/e ratio), indicating a disruption in the coupling of electron flow to ATP synthesis. [, ] This inhibitory effect provides insights into the energy transfer mechanisms involved in photophosphorylation.

Q2: How does the internal hydrogen ion concentration ([H+]i) within spinach chloroplast thylakoids relate to the effects of this compound on photophosphorylation?

A2: Studies have demonstrated a clear relationship between the internal hydrogen ion concentration ([H+]i) in spinach chloroplast thylakoids and the impact of this compound on photophosphorylation. [, ] As the concentration of this compound increases, there's a decrease in both the phosphorylation efficiency (P/e ratio) and the internal hydrogen ion concentration ([H+]i). [, ] This suggests that this compound's inhibitory effect might disrupt the proton gradient across the thylakoid membrane, which is crucial for driving ATP synthesis during photophosphorylation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)

![Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1141908.png)

![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1141916.png)